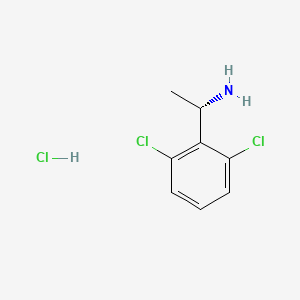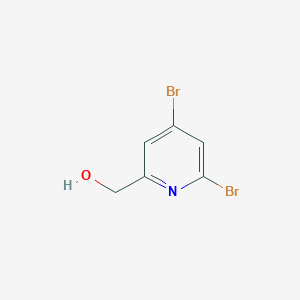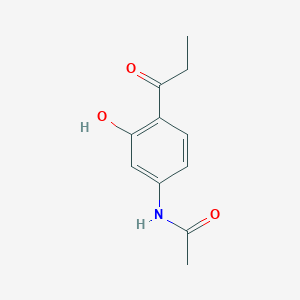
5-(4-Ethylphenyl)pyridin-2-amine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethylphenyl)pyridin-2-amine, 95% (5-(4-EPPA) is an organic compound with a molecular formula of C10H11N. It is a white solid that is insoluble in water, but soluble in organic solvents. 5-(4-EPPA) has a variety of applications in scientific research and is widely used in laboratory experiments.
Scientific Research Applications
5-(4-EPPA) has a variety of applications in scientific research. It is used in the synthesis of novel drugs and pharmaceuticals, as well as in the synthesis of other organic compounds. 5-(4-EPPA) is also used in the synthesis of fluorescent probes for use in fluorescence microscopy and other imaging techniques. Additionally, 5-(4-EPPA) is used in the synthesis of polymers and other materials for use in various scientific applications.
Mechanism of Action
The mechanism of action of 5-(4-EPPA) is not well understood. However, it is believed that 5-(4-EPPA) acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 can lead to decreased inflammation and pain, and can also be used to treat certain types of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-EPPA) are not well understood. However, it has been shown to inhibit the activity of certain enzymes, such as COX-2, which can lead to decreased inflammation and pain. Additionally, 5-(4-EPPA) has been shown to reduce the growth of certain types of cancer cells in laboratory experiments.
Advantages and Limitations for Lab Experiments
The main advantage of 5-(4-EPPA) for laboratory experiments is its low toxicity. Additionally, 5-(4-EPPA) is relatively inexpensive and easy to obtain. However, there are some limitations to using 5-(4-EPPA) in laboratory experiments. It is not very soluble in water, so it must be dissolved in organic solvents before use. Additionally, its mechanism of action is not well understood, so its effects may not be predictable in certain experiments.
Future Directions
The future of 5-(4-EPPA) in scientific research is promising. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in the synthesis of novel drugs and pharmaceuticals, as well as its potential applications in the synthesis of polymers and other materials. Finally, further research is needed to explore the potential of 5-(4-EPPA) as an anti-cancer agent.
Synthesis Methods
5-(4-EPPA) can be synthesized from 4-ethylphenol and pyridine-2-carboxylic acid. In the first step, the 4-ethylphenol is reacted with the pyridine-2-carboxylic acid in the presence of an acid catalyst. This reaction produces 4-ethylphenyl pyridine-2-carboxylic acid. In the second step, the 4-ethylphenyl pyridine-2-carboxylic acid is reacted with sodium hydroxide to produce 5-(4-EPPA).
properties
IUPAC Name |
5-(4-ethylphenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-10-3-5-11(6-4-10)12-7-8-13(14)15-9-12/h3-9H,2H2,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDOCHWZWWKSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethylphenyl)pyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



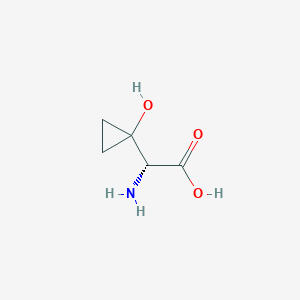
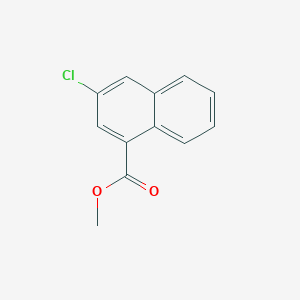


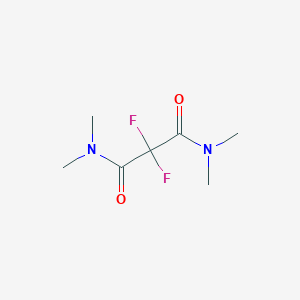
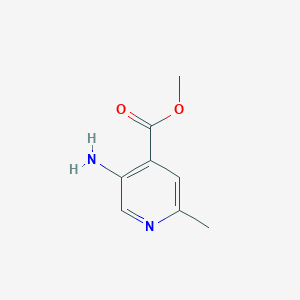

aminophenylboronic acid](/img/structure/B6324571.png)
